

Unveiling the Spectroscopic Signature of Majorynolide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Majorynolide

Cat. No.: B1234938

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For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectroscopic data for **Majorynolide**, a cytotoxic and pesticidal δ -lactone. This document summarizes the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in clearly structured tables, details the experimental protocols for its characterization, and presents a visual workflow for its spectroscopic analysis.

Majorynolide, a naturally occurring alkene-alkyne δ -lactone isolated from *Persea major*, has garnered interest for its biological activities. Its structure, elucidated as (3E)-3-dodec-11-ynylidene-5-(hydroxymethyl)oxolan-2-one, was determined through extensive spectroscopic analysis. This guide collates and presents the key data that form the basis of its structural confirmation.

Spectroscopic Data of Majorynolide

The structural elucidation of **Majorynolide** relies on a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The following tables summarize the critical quantitative data obtained from these analyses.

Table 1: ^1H NMR Spectroscopic Data for Majorynolide (CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
1'	7.05	t	2.0
3	2.90	m	
3	2.65	m	
4	4.80	m	
5	3.85	m	
5	3.65	m	
2"	2.20	dt	7.0, 2.0
3"-10"	1.2-1.6	m	
11"	2.15	t	
12"	1.80	t	

Table 2: ^{13}C NMR Spectroscopic Data for Majorynolide (CDCl_3)

Position	Chemical Shift (δ , ppm)
1	170.5
2	128.5
3	145.0
4	78.5
5	65.0
1'	28.0
2'	35.5
3'	28.5
4'	29.0
5'	29.5
6'	29.0
7'	28.5
8'	28.0
9'	19.0
10'	85.0
11'	68.0
12'	18.5

Table 3: Mass Spectrometry Data for Majorynolide

Technique	Ionization Mode	Observed m/z	Formula
HREIMS	EI+	278.1882	C ₁₇ H ₂₆ O ₃

Experimental Protocols

The spectroscopic data presented above were obtained using standard laboratory techniques for the structural elucidation of natural products. The following is a detailed description of the methodologies employed.

Isolation of Majorynolide

Majorynolide was first isolated from the ethanolic extract of the dried fruits of *Persea major*. The crude extract was subjected to solvent partitioning followed by a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield the pure compound.

NMR Spectroscopy

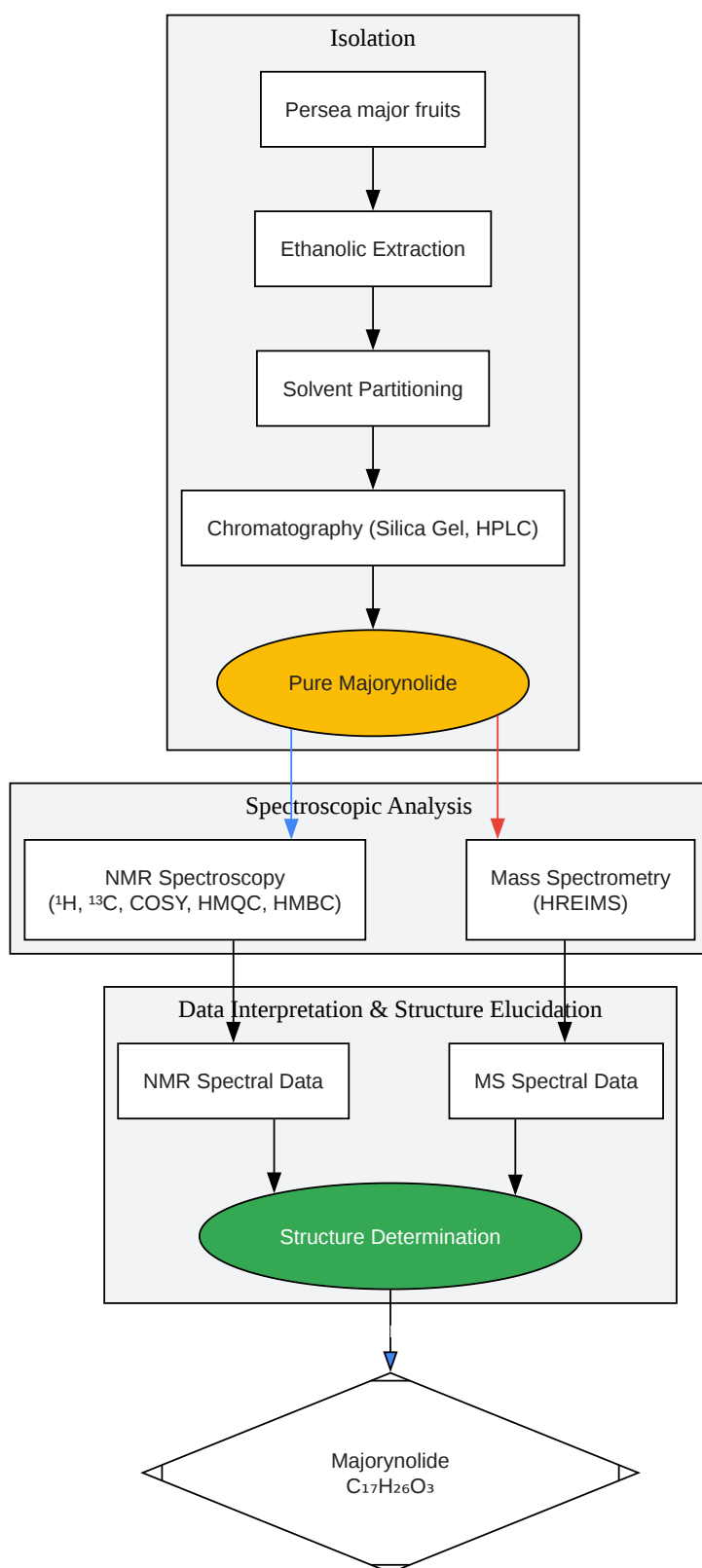
^1H and ^{13}C NMR spectra were recorded on a Bruker NMR spectrometer operating at 400 MHz for proton and 100 MHz for carbon, respectively. Samples were dissolved in deuterated chloroform (CDCl_3), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry

High-resolution electron impact mass spectrometry (HREIMS) was performed on a Kratos MS50 spectrometer. The data provided the exact mass of the molecule, which was used to determine the elemental composition.

Experimental Workflow

The logical flow of the spectroscopic analysis of **Majorynolide**, from isolation to data interpretation, is a critical aspect of its characterization. The following diagram, generated using the DOT language, illustrates this workflow.



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Caption: Workflow for the isolation and spectroscopic characterization of **Majorynolide**.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com